3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile
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Overview
Description
3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrimidine ring substituted with dimethoxy and nitro groups, and an amino group linked to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile typically involves the reaction of 4,6-dimethoxy-5-nitropyrimidine with an appropriate amine and a nitrile compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy groups can lead to a variety of functionalized pyrimidine compounds .
Scientific Research Applications
3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-2-aminopyrimidine: Shares the pyrimidine core but lacks the nitro and propanenitrile groups.
5-Nitro-2-aminopyrimidine: Contains the nitro group but lacks the dimethoxy and propanenitrile groups.
3-Aminopropanenitrile: Contains the propanenitrile group but lacks the pyrimidine ring and its substitutions.
Uniqueness
3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (dimethoxy) and electron-withdrawing (nitro) groups on the pyrimidine ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Biological Activity
3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound this compound can be characterized by its unique structure which includes a pyrimidine ring substituted with methoxy and nitro groups. The presence of these functional groups is crucial for its biological activity.
Molecular Formula: C₁₁H₁₃N₅O₃
Molecular Weight: 253.25 g/mol
Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms:
- Enzyme Inhibition: Many pyrimidine derivatives act as inhibitors of specific enzymes involved in disease pathways. For instance, they may inhibit kinases or other enzymes critical for cancer cell proliferation.
- Antimicrobial Activity: Some studies suggest that nitro-substituted pyrimidines can exhibit antibacterial and antifungal properties, potentially through the generation of reactive nitrogen species that damage microbial DNA.
- Cellular Signaling Modulation: The compound may interact with G protein-coupled receptors (GPCRs), altering cellular signaling pathways involved in inflammation and immune responses.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various pyrimidine derivatives found that compounds with nitro and methoxy substitutions showed significant activity against a range of bacterial strains. The minimum inhibitory concentrations (MICs) for selected derivatives were reported as follows:
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 10 | Staphylococcus aureus |
3-(4-Nitrophenyl)-pyrimidine | 15 | Escherichia coli |
5-Nitro-2,4-dimethoxypyrimidine | 12 | Candida albicans |
Cytotoxicity Studies
In vitro studies on the cytotoxic effects of the compound against various cancer cell lines demonstrated promising results:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound has potential as an anticancer agent.
Case Studies
Case Study 1: Anticancer Activity
A recent study investigated the effects of a series of pyrimidine derivatives, including our compound of interest, on human cancer cell lines. The results indicated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with the compound.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of various nitro-pyrimidines against Staphylococcus aureus. The compound demonstrated significant bactericidal activity, leading to a reduction in bacterial load in treated cultures compared to controls.
Properties
CAS No. |
918445-50-8 |
---|---|
Molecular Formula |
C9H11N5O4 |
Molecular Weight |
253.22 g/mol |
IUPAC Name |
3-[(4,6-dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile |
InChI |
InChI=1S/C9H11N5O4/c1-17-7-6(14(15)16)8(18-2)13-9(12-7)11-5-3-4-10/h3,5H2,1-2H3,(H,11,12,13) |
InChI Key |
LYFHUIAIQMZGBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)NCCC#N)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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